![molecular formula C10H8ClN B1367173 6-Chloro-4-methylquinoline CAS No. 41037-29-0](/img/structure/B1367173.png)
6-Chloro-4-methylquinoline
Overview
Description
6-Chloro-4-methylquinoline is a chemical compound with the molecular formula C10H8ClN . It is a derivative of quinoline, a nitrogen-containing bicyclic compound .
Synthesis Analysis
The synthesis of 2-methylquinoline, a related compound, has been reported using a modified Doebner–von Miller reaction protocol in the presence of a strong acid .Molecular Structure Analysis
The molecular structure of 6-Chloro-4-methylquinoline consists of a benzene ring fused with a pyridine moiety . The InChI representation of the molecule isInChI=1S/C10H8ClN/c1-7-4-5-12-10-3-2-8 (11)6-9 (7)10/h2-6H,1H3
. Chemical Reactions Analysis
Quinoline derivatives are known to exhibit various biological activities, including antimicrobial, antimalarial, and anticancer activities . The specific chemical reactions involving 6-Chloro-4-methylquinoline are not detailed in the retrieved sources.Physical And Chemical Properties Analysis
The molecular weight of 6-Chloro-4-methylquinoline is 177.63 g/mol . It has a computed XLogP3 value of 3.2, indicating its lipophilicity . The compound has no hydrogen bond donors and one hydrogen bond acceptor .Scientific Research Applications
Synthesis Techniques and Chemical Modifications
- 6-Chloro-4-methylquinoline is synthesized through various methods, including the Knorr synthesis, which involves condensation between beta-keto esters and bromoaniline, followed by cyclization into quinolin-2(1H)-one (Wlodarczyk et al., 2011).
- Efficient N-alkylation of 4-chloro-6-methylquinolin-2(1H)-one under phase transfer catalysis conditions is another method used for its modification, which leads to the creation of various derivatives (A. reaction et al., 2014).
Antimicrobial and Pharmacological Applications
- 6-Chloro-4-methylquinoline and its derivatives have shown antimicrobial activities, such as the inhibition of bacterial and fungal growth, indicating their potential as antimicrobial agents (Bawa et al., 2009).
- The compound and its analogs have been investigated for their antibacterial and antifungal activities, as well as their potential in the development of natural preservatives against foodborne bacteria (Kim et al., 2014).
Structural and Computational Chemistry
- Crystal structures of hydrogen-bonded co-crystals of 6-methylquinoline with various chloro- and nitro-substituted benzoic acids have been determined, providing insight into the molecular interactions and the role of hydrogen bonding in these compounds (Gotoh & Ishida, 2020; Ishida, 2021).
- Computational studies, including density functional theory (DFT) and molecular docking, have been used to analyze the structural and spectroscopic characteristics of 6-Chloro-4-methylquinoline derivatives, aiding in understanding their potential biological activities (Murugavel et al., 2018).
Photophysical Properties and Material Science Applications
- Investigations into the photophysical properties and computational analysis of tricarbonylrhenium(I) derivatives of 4-methylquinoline have been conducted, which contributes to the understanding of their potential applications in material science (Albertino et al., 2007).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-chloro-4-methylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c1-7-4-5-12-10-3-2-8(11)6-9(7)10/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPPLXJXZOCDHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40505620 | |
Record name | 6-Chloro-4-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40505620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-4-methylquinoline | |
CAS RN |
41037-29-0 | |
Record name | 6-Chloro-4-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40505620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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